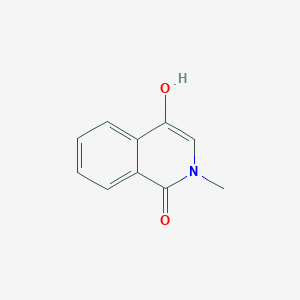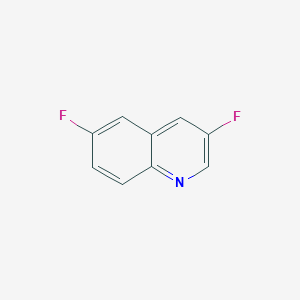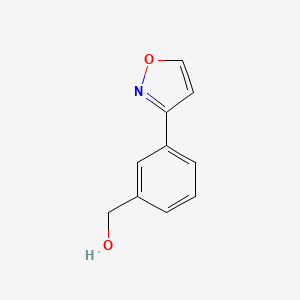
(3-(Isoxazol-3-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Isoxazol-3-yl)phenyl)methanol: is a chemical compound that features a phenyl group attached to an isoxazole ring, with a hydroxymethyl group at the 3-position of the phenyl ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes, forming the isoxazole ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the hydroxymethyl group can be added through a reduction reaction using reagents such as sodium borohydride.
Industrial Production Methods: Industrial production methods for (3-(Isoxazol-3-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-(Isoxazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazole ring can be reduced to form an isoxazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: (3-(Isoxazol-3-yl)phenyl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: (3-(Isoxazol-3-yl)phenyl)methanol is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the materials science field, this compound can be used in the development of polymers and other advanced materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (3-(Isoxazol-3-yl)phenyl)methanol in biological systems involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing binding affinity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
Comparison: (3-(Isoxazol-3-yl)phenyl)methanol is unique due to the position of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness can lead to different reactivity and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[3-(1,2-oxazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-6,12H,7H2 |
InChI Key |
QCBURMDDFPRGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
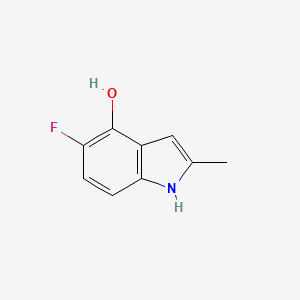
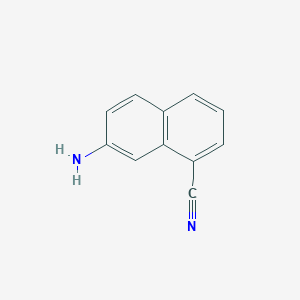




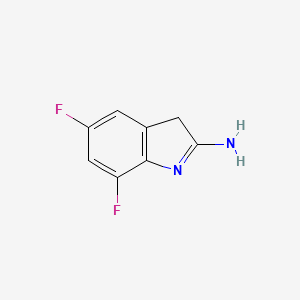
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
